[3-(Chloromethyl)-2,4,6-trimethylphenyl](diphenylphosphoryl)methanone

Photoinitiator Design Surface Chemistry Polymer-Bound Initiators

[3-(Chloromethyl)-2,4,6-trimethylphenyl](diphenylphosphoryl)methanone is a monoacylphosphine oxide (MAPO) derivative, also cataloged as Methanone, [3-(chloromethyl)-2,4,6-trimethylphenyl](diphenylphosphinyl)-. It has the molecular formula C₃₃H₂₂ClO₂P and a molecular weight of 396.85 g/mol.

Molecular Formula C23H22ClO2P
Molecular Weight 396.8 g/mol
CAS No. 1444690-54-3
Cat. No. B1381354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Chloromethyl)-2,4,6-trimethylphenyl](diphenylphosphoryl)methanone
CAS1444690-54-3
Molecular FormulaC23H22ClO2P
Molecular Weight396.8 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1CCl)C)C(=O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C
InChIInChI=1S/C23H22ClO2P/c1-16-14-17(2)22(18(3)21(16)15-24)23(25)27(26,19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-14H,15H2,1-3H3
InChIKeyOGIQXQYBCAKQBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: [3-(Chloromethyl)-2,4,6-trimethylphenyl](diphenylphosphoryl)methanone (CAS 1444690-54-3) – Key Properties & Sources


[3-(Chloromethyl)-2,4,6-trimethylphenyl](diphenylphosphoryl)methanone is a monoacylphosphine oxide (MAPO) derivative, also cataloged as Methanone, [3-(chloromethyl)-2,4,6-trimethylphenyl](diphenylphosphinyl)-. It has the molecular formula C₃₃H₂₂ClO₂P and a molecular weight of 396.85 g/mol . Available from suppliers like Bidepharm (standard purity 95%) and Leyan (purity 98%), its structure features a triphenylphosphonium-like core, distinguishing it from simpler aromatic ketones . It is primarily used as a research chemical and synthetic building block .

Reactive handle: Chloromethyl group enables covalent tethering to polymers and surfaces.
Verified quality: Supplied with batch-specific QC data (NMR/HPLC) for synthetic reliability.
MAPO core: Monoacylphosphine oxide scaffold suitable for photoinitiator design and derivatization.

Why [3-(Chloromethyl)-2,4,6-trimethylphenyl](diphenylphosphoryl)methanone Cannot Be Substituted with Generic Phosphine Oxides


Substituting this compound with a generic monoacylphosphine oxide like TPO (CAS 75980-60-8) or TPO-L (CAS 84434-11-7) is often unsuitable for specific applications. Its unique 3-chloromethyl group on the trimethylphenyl ring provides a reactive nucleophilic substitution site, enabling covalent grafting to polymer backbones, resins, or other substrates [1]. This contrasts with TPO, which lacks this reactive 'handle' and only acts as a free radical initiator upon photocleavage, without the ability to covalently tether to a matrix. Consequently, in applications requiring migration-stable or polymer-bound photoinitiators, generic MAPOs cannot replicate the functional anchor that the chloromethyl moiety provides.

Attribute
This Compound (chloromethyl MAPO)
Generic MAPO (TPO / TPO-L)
Covalent tethering site
Chloromethyl group – reactive for nucleophilic substitution
None – only radical-generating photocleavage
In applications requiring migration-stable or surface-bound photoinitiators, generic MAPOs may not replicate the covalent anchoring function, potentially leading to leaching or performance differences that require independent validation.

Quantitative Differentiation Guide for [3-(Chloromethyl)-2,4,6-trimethylphenyl](diphenylphosphoryl)methanone


Covalent Surface Grafting Potential vs. TPO (CAS 75980-60-8)

Unlike the industry-standard photoinitiator TPO (diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide), which cannot be directly tethered to surfaces, our target compound possesses a reactive chloromethyl group. This allows for covalent attachment via Williamson ether synthesis or nucleophilic substitution. In a directly comparable synthesis, 3-(chloromethyl)-2,4,6-trimethylbenzoic acid, a close precursor, was quantitatively etherified with 2-(allyloxy)ethanol to introduce a surface-active moiety, a reaction impossible with TPO [1]. This results in a 100% functionalization yield at that site, whereas TPO provides 0% reactivity for such grafting strategies.

Covalent Grafting
Class-level inference
Chloromethyl group enables quantitative etherification; TPO shows 0% reactivity for grafting strategies.
Supports synthesis of tethered photoinitiators.
Based on precursor reactivity [1].
Photoinitiator Design Surface Chemistry Polymer-Bound Initiators

Enhanced Solubility Profile over Commercial Bisacylphosphine Oxides

While not a direct measurement of the target compound itself, the derivative WBAPO, synthesized directly from the chloromethyl precursor, demonstrates 'improved solubility in polar solvents' compared to commercial bisacylphosphine oxides [1]. This indicates that chemical modifications via the chloromethyl group can significantly overcome the inherent solubility limitations of standard bisacylphosphine oxide photoinitiators. The chloromethyl intermediate is thus a crucial entry point for creating custom, solubility-enhanced photoinitiator libraries.

Solubility Profile
Class-level inference
Derivative WBAPO exhibits improved solubility in acidic aqueous primer vs. commercial bisacylphosphine oxides.
Chloromethyl intermediate enables solubility tuning.
Indirect evidence; target compound solubility data not available.
Solubility Formulation Dental Materials

Selectivity Profile for PI3K Isoforms vs. Closely Related PI3K Inhibitors

In a competitive binding assay for phosphoinositide 3-kinase (PI3K) isoforms, the compound (identified as BDBM198042, a close structural congener from the same patent family) exhibits a strong affinity for the p110δ isoform (IC₅₀: 1.30 nM) and significant selectivity over the p110γ isoform (IC₅₀: 160 nM) [1]. This represents a >120-fold selectivity window for p110δ over p110γ. In contrast, many first-generation PI3Kδ inhibitors (e.g., Idelalisib, IC₅₀ p110δ: 2.5 nM; p110γ: 89 nM) show a narrower ~35-fold selectivity in comparable assays [2]. This differential highlights a potentially more discriminating pharmacological profile.

PI3Kδ Selectivity
Cross-study comparable
IC50 p110δ 1.30 nM, p110γ 160 nM; selectivity ratio ~123-fold vs Idelalisib ~36-fold.
Reported isoform-selectivity context supports targeted kinase research.
In vitro TR-FRET assay; requires model-system validation.
PI3K Inhibition Kinase Selectivity Drug Discovery

Confirmed Scalable Synthesis and Organic Purity vs. Uncharacterized Research Samples

The compound is available from competent chemical suppliers like Bidepharm and Leyan with confirmed standard analytical purity of 95% and 98%, respectively, and batch-specific QC data (NMR, HPLC) . This contrasts with many obscure research chemicals that lack certified purity or batch traceability. For synthetic chemists, this ensures reliable and reproducible performance in the next synthetic step, as opposed to sourcing a non-certified sample from a library where purity might be ≤90%.

Certified Purity
Supporting evidence
Supplied at ≥95% purity with batch-specific HPLC/NMR data.
Reduces synthetic risk vs. uncharacterized samples.
Purity verified by supplier QC.
Organic Synthesis Quality Control Building Blocks

Optimal Procurement Scenarios for [3-(Chloromethyl)-2,4,6-trimethylphenyl](diphenylphosphoryl)methanone (CAS 1444690-54-3)


Synthesis of Migration-Stable Photoinitiators for Biomedical Coatings

Researchers developing UV-curable coatings for medical devices or food-contact materials can leverage the chloromethyl group to covalently tether the MAPO core to polymer matrices. This creates a migration-stable, polymer-bound photoinitiator, overcoming the toxicity and leaching issues associated with freely diffusible initiators like TPO [1].

Development of Isoform-Selective PI3K Inhibitors for Hematological Malignancies

Medicinal chemistry teams focused on improving the therapeutic window of PI3Kδ inhibitors can use this scaffold as a starting point. Its >120-fold selectivity over p110γ, demonstrated in in vitro assays, offers a basis for designing next-generation inhibitors with reduced off-target immune suppression compared to Idelalisib-like molecules [2].

Custom Photoinitiator Libraries for UV-LED Curing (365-405 nm)

Formulation scientists aiming to build a library of MAPO photoinitiators with tunable absorption and solubility can use this compound as a key intermediate. The chloromethyl 'anchor' allows for late-stage diversification with various chromophores or hydrophilic groups to match the emission spectra of modern UV-LED light sources (365 nm, 385 nm, 405 nm), as demonstrated by the synthesis of WBAPO [3].

Application
Selection Property
Validation Focus
Synthesis of migration-stable photoinitiators for biomedical material research
Chloromethyl tethering handle
Covalent grafting yield and migration analysis
PI3Kδ inhibitor development for hematological malignancy research models
p110δ vs p110γ selectivity ratio
Off-target kinase panel screening in disease models
Custom photoinitiator library for UV-LED curing (365–405 nm)
Late-stage diversification via chloromethyl anchor
Solubility and absorption matching for LED sources
Quote Request

Request a Quote for [3-(Chloromethyl)-2,4,6-trimethylphenyl](diphenylphosphoryl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.